molecular formula C12H8F2N2O2 B1392704 2,6-Difluoro-N-(2-nitrophenyl)aniline CAS No. 1033225-43-2

2,6-Difluoro-N-(2-nitrophenyl)aniline

Cat. No.: B1392704
CAS No.: 1033225-43-2
M. Wt: 250.2 g/mol
InChI Key: SEWMPFVBNMCYHI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H8F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,6-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-nitrophenyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Ethanol as solvent, Room temperature

    Substitution: Nucleophiles (e.g., amines, thiols), Solvents like dimethylformamide (DMF), Elevated temperatures

Major Products Formed

    Reduction: 2,6-Difluoro-N-(2-aminophenyl)aniline

    Substitution: Various substituted aniline derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Difluoro-N-(2-nitrophenyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Similar structure but with fluorine atoms at different positions.

    2,6-Difluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,6-Difluoro-N-(4-nitrophenyl)aniline: Similar structure but with the nitro group at a different position.

Uniqueness

2,6-Difluoro-N-(2-nitrophenyl)aniline is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

2,6-difluoro-N-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMPFVBNMCYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678870
Record name 2,6-Difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033225-43-2
Record name 2,6-Difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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